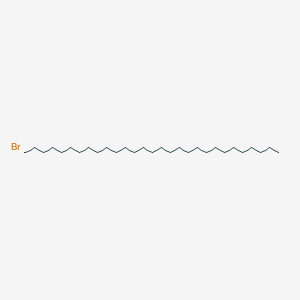

Nonacosane, 1-bromo-

Description

Properties

IUPAC Name |

1-bromononacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h2-29H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXDRWWCDPCNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316454 | |

| Record name | 1-Bromononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-47-8 | |

| Record name | 1-Bromononacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromononacosane and Analogous Long Chain Structures

Established Synthetic Routes to Primary Bromoalkanes

Traditional methods for synthesizing primary bromoalkanes remain widely used due to their reliability and well-understood reaction mechanisms. These routes primarily involve the conversion of primary alcohols or the direct, albeit less selective, halogenation of alkanes.

Alcohol Bromination Pathways: Optimization and Selectivity Considerations (e.g., Hydrogen Bromide, Phosphorus Tribromide)

The most direct and regioselective method for preparing 1-bromononacosane is from its corresponding precursor, 1-nonacosanol (B104473). This transformation relies on nucleophilic substitution, where the hydroxyl (-OH) group is converted into a good leaving group and subsequently displaced by a bromide ion.

Hydrogen Bromide (HBr): Reacting a primary alcohol with hydrogen bromide is a standard method for synthesizing bromoalkanes. manac-inc.co.jp For long-chain alcohols, HBr is often generated in situ by reacting sodium or potassium bromide with concentrated sulfuric acid. libretexts.orgchemguide.co.uk The mixture is heated, allowing the HBr to react with the alcohol. byjus.com The reaction proceeds via protonation of the alcohol's hydroxyl group to form an oxonium ion, creating a good leaving group (water). A bromide ion then attacks the primary carbon in a bimolecular nucleophilic substitution (SN2) mechanism, displacing the water molecule. byjus.comyoutube.com Optimization for long-chain, less water-soluble alcohols may involve adjusting reaction times and temperatures to ensure complete conversion.

Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into their corresponding bromides, often providing higher yields than hydrobromic acid and avoiding potential carbocation rearrangements. byjus.commasterorganicchemistry.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom and displacing a bromide ion. byjus.commasterorganicchemistry.com The resulting intermediate is an excellent leaving group, which is then displaced by the bromide ion via an SN2 backside attack on the carbon atom. masterorganicchemistry.comorgosolver.com This mechanism results in an inversion of configuration at a chiral center; however, for an achiral primary alcohol like 1-nonacosanol, this is not a concern. byjus.comorgosolver.com The reaction works well for primary alcohols, but fails for tertiary alcohols. byjus.com

| Method | Reagent(s) | Mechanism | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Bromide | NaBr/H₂SO₄ (conc.) or aq. HBr | SN2 | Heating/Reflux | Cost-effective reagents. | Strong acid can cause side reactions (e.g., elimination, ether formation). chemguide.co.uk |

| Phosphorus Tribromide | PBr₃ | SN2 | Often in a non-polar solvent (e.g., diethyl ether), sometimes with a weak base like pyridine. byjus.com | High yields, mild conditions, avoids carbocation rearrangements. byjus.commasterorganicchemistry.com | PBr₃ is corrosive and reacts violently with water. |

Free Radical Bromination of Alkanes: Controlled Functionalization Strategies

Direct bromination of an alkane such as nonacosane (B1205549) offers a more atom-economical route by avoiding the pre-functionalization step of creating the alcohol. This reaction proceeds via a free-radical chain mechanism, typically initiated by heat or UV light. byjus.comyoutube.com The process involves three key steps: initiation, propagation, and termination. byjus.com

Initiation: Homolytic cleavage of the bromine molecule (Br₂) creates two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the alkane chain to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the bromoalkane and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction ceases when two radicals combine. byjus.com

The primary challenge of this method for synthesizing 1-bromononacosane is the lack of regioselectivity. The stability of the intermediate alkyl radical is tertiary > secondary > primary. Consequently, free radical bromination is highly selective, favoring the abstraction of a hydrogen atom from the most substituted carbon. masterorganicchemistry.comyoutube.comyoutube.com In a long-chain alkane like nonacosane, the internal secondary C-H bonds are far more numerous and reactive than the terminal primary C-H bonds. As a result, direct bromination yields a complex mixture of secondary bromononacosanes, with 1-bromononacosane being a very minor product. acs.orguq.edu.au Therefore, achieving controlled terminal functionalization via this method is exceptionally difficult, making it an unsuitable strategy for the selective synthesis of 1-bromononacosane. masterorganicchemistry.com

Advanced and Green Chemistry Approaches to Carbon-Bromine Bond Formation

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. These principles have been applied to the synthesis of bromoalkanes through the exploration of catalytic methods and environmentally benign reaction conditions.

Catalytic Bromination Methods for Long-Chain Alkanes

To overcome the selectivity issues of traditional free-radical bromination, researchers have explored catalytic systems. While direct, selective catalytic bromination of the terminal position of a long-chain alkane remains a significant challenge, some progress has been made. For instance, manganese porphyrin-mediated C-H bond chlorination has been reported, suggesting that similar catalytic strategies could potentially be developed for bromination. acs.org

More pragmatically, catalytic approaches have been successfully applied to the conversion of alcohols to bromoalkanes. For example, alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂) has been used as a solid, reusable heterogeneous catalyst for the synthesis of bromopropane from n-propanol. mdpi.com Such a catalyst could be adapted for long-chain alcohols, offering advantages like simplified product purification and catalyst recycling, which are key tenets of green chemistry. mdpi.com

Solvent-Free and Sustainable Reaction Conditions for 1-Bromononacosane Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.comdergipark.org.tr In the context of 1-bromononacosane synthesis, this can be achieved in several ways.

One approach is the development of solvent-free reaction conditions. cmu.eduresearchgate.net For the bromination of a long-chain alcohol like 1-nonacosanol, it is conceivable that the reaction could be run under neat (solventless) conditions at a temperature above the melting point of the reactants, where the liquid substrates themselves act as the solvent. This eliminates the need for large volumes of organic solvents, which are often volatile, flammable, and difficult to dispose of. nih.gov

Purification and Isolation Methodologies for High Purity 1-Bromononacosane in Research Applications

Achieving high purity is critical for the application of 1-bromononacosane in research, particularly in fields like materials science and organic synthesis where it may be used as a precursor for more complex molecules. The primary impurities in the synthesis of 1-bromononacosane are typically unreacted 1-nonacosanol, byproducts such as dinonacosyl ether (formed in acid-catalyzed reactions), and residual inorganic reagents. Due to the low volatility and high melting point of 1-bromononacosane, purification strategies focus on chromatographic and crystallization techniques rather than distillation.

A standard purification protocol begins with an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product, dissolved in a water-immiscible organic solvent, is washed sequentially with water, a dilute base (like sodium bicarbonate solution) to neutralize any remaining acid, and finally with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers. youtube.com The organic phase is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

Following the initial workup, column chromatography is the most effective method for separating 1-bromononacosane from non-polar byproducts and the more polar starting alcohol. A silica gel stationary phase is typically used with a non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. The separation is based on the polarity difference between the target compound and the impurities.

Illustrative Chromatographic Separation:

| Compound | Typical Polarity | Elution Order (Non-polar mobile phase) |

| Unreacted Alkane (if present) | Non-polar | 1st |

| 1-Bromononacosane | Slightly Polar | 2nd |

| Unreacted 1-Nonacosanol | More Polar | 3rd |

For obtaining very high purity material, recrystallization is often employed as a final step after chromatography. A suitable solvent system is one in which 1-bromononacosane is soluble at elevated temperatures but sparingly soluble at lower temperatures. Given its long alkyl chain, solvents like ethanol, acetone, or mixed solvent systems are commonly explored. This process is highly effective at removing trace impurities, resulting in a crystalline solid product.

For long-chain alkyl halides in general, solvent extraction processes have also been developed to separate them from corresponding alkanes. google.com For instance, solvents like propionitrile, nitroethane, or mixtures of acetone and methanol can be used to form an extract phase rich in the alkyl halide. google.com While this is more applicable to large-scale industrial separation from alkane mixtures, the principles can be adapted for specific purification challenges.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis to confirm the structure and absence of impurities.

Reactivity and Mechanistic Investigations of 1 Bromononacosane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Primary alkyl halides, such as 1-bromononacosane, predominantly undergo nucleophilic substitution via the SN2 mechanism due to their structural features.

The SN2 mechanism is characterized by a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, opposite to the leaving group (the bromide ion). This backside attack leads to an inversion of configuration at the carbon center. For primary bromoalkanes like 1-bromononacosane, the carbon atom bonded to bromine is sterically unhindered, facilitating the nucleophile's approach. The transition state involves a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the departing bromide ion, arranged in a trigonal bipyramidal geometry chemguide.co.ukmasterorganicchemistry.comsavemyexams.comscience-revision.co.uktheexamformula.co.uklecturio.comslideshare.net.

In contrast, the SN1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides. The formation of a primary carbocation is energetically unfavorable due to its inherent instability science-revision.co.uktheexamformula.co.ukmasterorganicchemistry.comchemguide.co.uk. Therefore, the SN2 pathway is the dominant mode of nucleophilic substitution for 1-bromononacosane.

Stereochemical outcomes are not a primary consideration for 1-bromononacosane itself, as the carbon bearing the bromine is not a chiral center. However, if a chiral nucleophile or a subsequent reaction were to occur at a chiral center derived from this compound, the SN2 mechanism would result in inversion of configuration masterorganicchemistry.comibchem.com.

1-Bromononacosane can react with a variety of nucleophiles, enabling its derivatization and chain extension.

Cyanide Ions (CN-): Reaction with cyanide ions, typically from potassium cyanide (KCN) in an ethanolic solution, leads to the formation of nonacosanenitrile. This reaction extends the carbon chain by one atom and is a common method for synthesizing nitriles, which can be further transformed into amines or carboxylic acids chemguide.co.ukibchem.comlibretexts.orgchemguide.co.uksavemyexams.commsu.edu. The cyanide ion is a relatively strong nucleophile and a moderate base msu.edu.

Example Reaction: C29H59Br + KCN → C29H59CN + KBr

Hydroxide (B78521) Ions (OH-): Reaction with hydroxide ions, usually from aqueous sodium or potassium hydroxide, results in the formation of 1-nonacosanol (B104473) (an alcohol) via nucleophilic substitution chemguide.co.uksavemyexams.com. This reaction is a hydrolysis.

Example Reaction: C29H59Br + NaOH → C29H59OH + NaBr

Alkoxides (RO-): Alkoxides can react to form ethers, a process known as the Williamson ether synthesis.

Example Reaction: C29H59Br + NaOR' → C29H59OR' + NaBr

Amines (RNH2, R2NH, R3N): Amines can act as nucleophiles to form alkylammonium salts, which can then be deprotonated to yield secondary, tertiary amines, or quaternary ammonium (B1175870) salts.

Example Reaction: C29H59Br + NH3 → C29H59NH3+ Br- → C29H59NH2 + HBr

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions, specifically E1 and E2, are also possible reactions for alkyl halides, often competing with substitution.

For primary alkyl halides like 1-bromononacosane, elimination reactions are generally less favored than substitution, especially under conditions that promote SN2 reactions (e.g., strong nucleophiles, polar aprotic solvents) lumenlearning.comlumenlearning.com.

E2 Mechanism: The E2 (bimolecular elimination) mechanism is a concerted, one-step process requiring a strong base. It involves the removal of a proton from the beta-carbon and the leaving group from the alpha-carbon simultaneously, forming a double bond. While primary alkyl halides can undergo E2 elimination, it is typically favored by strong, sterically hindered bases (like potassium tert-butoxide, KOtBu) which are less likely to act as nucleophiles, and often requires higher temperatures to minimize competing SN2 reactions masterorganicchemistry.comlumenlearning.com. Without a hindered base, the SN2 reaction usually predominates for primary halides lumenlearning.comlumenlearning.com.

E1 Mechanism: The E1 (unimolecular elimination) mechanism involves a two-step process: first, the formation of a carbocation intermediate (which is highly disfavored for primary halides), followed by deprotonation. Therefore, E1 elimination is generally not observed with primary alkyl halides like 1-bromononacosane science-revision.co.uktheexamformula.co.ukmasterorganicchemistry.comchemguide.co.uklibretexts.orglumenlearning.com.

The selectivity between substitution and elimination depends heavily on the nature of the base/nucleophile and the reaction conditions. Strong, bulky bases tend to favor elimination, while strong, less bulky nucleophiles favor substitution.

Radical Reactions and Photochemical Transformations Involving the Carbon-Bromine Bond

The carbon-bromine bond in 1-bromononacosane is susceptible to homolytic cleavage, leading to radical reactions.

Homolytic Cleavage: The C-Br bond can undergo homolytic cleavage upon exposure to heat, UV light, or in the presence of radical initiators. This process generates an alkyl radical (nonacosyl radical, C29H59•) and a bromine radical (Br•) utexas.edursc.org.

Reaction: C29H59Br → C29H59• + Br•

Photochemical Transformations: Irradiation with UV or visible light can initiate the homolysis of the C-Br bond utexas.edursc.org. Bromine radicals are known to be efficient hydrogen atom abstractors, capable of abstracting hydrogen atoms from other molecules, including other C-H bonds within the same or different molecules, thereby propagating radical chain reactions utexas.edursc.org. For example, a bromine radical can abstract a hydrogen atom from another molecule of 1-bromononacosane, generating HBr and another nonacosyl radical.

Example Radical Reaction: C29H59• + HBr → C29H59Br + Br• (Chain propagation)

The generated nonacosyl radical (C29H59•) can participate in various reactions, such as dimerization (forming a C58 alkane), disproportionation, or abstraction of hydrogen atoms from other sources. The stability of alkyl radicals increases with increasing alkyl substitution (tertiary > secondary > primary), but the primary nonacosyl radical is still a reactive species.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Bromononacosane

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental for the unambiguous determination of the molecular structure of 1-bromononacosane. These methods provide detailed information on atomic connectivity, spatial arrangement, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic molecules, including long-chain derivatives like 1-bromononacosane. researchgate.netresearchgate.net Advanced 1D and 2D NMR experiments are employed to gain comprehensive structural insights.

¹H NMR: In ¹H NMR, the protons along the long alkyl chain of 1-bromononacosane would exhibit signals in the aliphatic region (typically 0.8-1.6 ppm). The protons on the carbon adjacent to the bromine atom (α-methylene group) are deshielded and would appear as a triplet at a lower field, estimated to be around 3.4 ppm. The terminal methyl group protons would resonate at the highest field, around 0.88 ppm, also as a triplet. The numerous methylene (B1212753) groups in the chain would create a large, complex multiplet around 1.2-1.4 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom bonded to bromine (C1) would be significantly downfield, with an estimated chemical shift of approximately 34 ppm. The terminal methyl carbon (C29) would be the most upfield, around 14 ppm. The other 27 methylene carbons would have closely spaced signals in the 22-33 ppm range, often requiring high-resolution instruments and advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate.

2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the entire alkyl chain from the terminal methyl group to the α-methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method can provide information about the spatial proximity of atoms, which is useful for studying the molecule's conformation in solution. diva-portal.org

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (2D NMR) |

|---|---|---|---|---|

| ¹H | -CH₃ (C29) | ~0.88 | Triplet | COSY with C28-H₂; HMBC to C28, C27 |

| ¹H | -(CH₂)₂₇- | ~1.2-1.4 | Multiplet | COSY with adjacent CH₂ groups |

| ¹H | -CH₂Br (C1) | ~3.40 | Triplet | COSY with C2-H₂; HMBC to C2, C3 |

| ¹³C | -CH₃ (C29) | ~14.1 | - | HSQC with C29-H₃; HMBC from C28-H₂, C27-H₂ |

| ¹³C | -(CH₂)₂₇- | ~22-33 | - | HSQC with corresponding CH₂ protons |

| ¹³C | -CH₂Br (C1) | ~33.9 | - | HSQC with C1-H₂; HMBC from C2-H₂, C3-H₂ |

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wiley-vch.de When coupled with gas chromatography, it allows for the separation and identification of individual components in a mixture. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis of 1-bromononacosane, electron ionization (EI) is a common technique. EI is a high-energy process that often leads to extensive fragmentation and sometimes the absence of a clear molecular ion peak. lcms.cz The fragmentation pattern is, however, highly reproducible and can serve as a fingerprint for identification. Key fragmentation pathways for long-chain bromoalkanes include the loss of the bromine atom (M-Br)⁺ and cleavage of C-C bonds, leading to a series of characteristic alkyl fragment ions (CₙH₂ₙ₊₁)⁺ separated by 14 Da (corresponding to CH₂ groups). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, which is a key indicator for its presence.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI is a softer ionization technique compared to EI. nih.gov It is particularly useful for analyzing less volatile and thermally labile compounds and often produces a prominent protonated molecule [M+H]⁺ or a molecular ion M⁺•, which simplifies the determination of the molecular weight. chromatographyonline.comnih.gov This is a significant advantage for long-chain compounds where the molecular ion may be weak or absent in EI spectra. chromatographyonline.com APCI can be coupled with GC and promotes the formation of the (quasi)molecular ion, which is suitable as a precursor ion for tandem mass spectrometry (MS/MS) experiments, enhancing both sensitivity and specificity. chromatographyonline.comdntb.gov.ua

| Ionization Technique | Key Ion(s) | Typical m/z for 1-Bromononacosane (C₂₉H₅₉Br) | Significance |

|---|---|---|---|

| EI-MS | [M]⁺• and [M+2]⁺• | 488/490 | Molecular ion peak, shows characteristic 1:1 bromine isotope pattern. Often low abundance. |

| EI-MS | [M-Br]⁺ | 409 | Loss of the bromine radical. |

| EI-MS | [CₙH₂ₙ₊₁]⁺ | Variable (e.g., 43, 57, 71...) | Characteristic alkyl chain fragmentation pattern. |

| APCI-MS | [M+H]⁺ and [M+H+2]⁺ | 489/491 | Protonated molecule, confirms molecular weight. Higher abundance than EI molecular ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For 1-bromononacosane, the spectrum would be dominated by vibrations of the long alkyl chain. Key expected absorption bands include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups appear in the 2850-2960 cm⁻¹ region.

C-H Bending: Scissoring and rocking vibrations of the CH₂ groups are found around 1465 cm⁻¹ and 720-730 cm⁻¹, respectively. The 720 cm⁻¹ band is particularly indicative of a long straight chain of four or more methylene groups.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 650 and 550 cm⁻¹, which confirms the presence of the bromo-alkane functionality.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds. ksu.edu.sa Therefore, it is an excellent complement to FTIR for studying the carbon backbone of 1-bromononacosane. The C-C stretching vibrations of the alkyl chain, which are often weak in the IR spectrum, give rise to strong bands in the Raman spectrum in the 800-1200 cm⁻¹ region. Specific low-frequency modes, known as longitudinal acoustic modes (LAMs), are characteristic of the all-trans (zigzag) conformation of long alkyl chains and their frequency is inversely proportional to the chain length. The C-Br stretch is also Raman active and would appear in the 550-650 cm⁻¹ range. researchgate.netresearchgate.net

Time-Resolved Spectroscopic Probes for Reaction Dynamics (e.g., Ultrafast X-ray Absorption Fine-Structure Spectroscopy)

Understanding the transient states and structural changes that occur during chemical reactions requires techniques with extremely high temporal resolution. Time-resolved spectroscopy allows researchers to observe reaction intermediates and dynamics on timescales from picoseconds to femtoseconds. nih.govgist.ac.kr

For a molecule like 1-bromonacosane, a key reaction is the cleavage of the C-Br bond, often initiated by light (photodissociation). Ultrafast X-ray Absorption Fine-Structure (EXAFS) spectroscopy is a powerful technique for studying such dynamics. pnas.orgnih.govresearchgate.net In a typical pump-probe experiment, an ultrashort laser pulse (pump) initiates the reaction by breaking the C-Br bond, and a delayed X-ray pulse (probe) monitors the changes in the local atomic environment around the bromine atom. desy.deresearchgate.net By analyzing the EXAFS signal at different delay times, it is possible to directly measure changes in bond lengths and coordination numbers with high accuracy, tracking the dissociation of the bromine atom and its subsequent interactions with the solvent. pnas.orgnih.gov This provides direct structural information about short-lived radical intermediates, which is often inaccessible through other spectroscopic methods. nih.govscispace.com

Chromatographic Separations for Complex Reaction Mixtures and Environmental Samples (e.g., GC×GC-TOFMS)

1-Bromononacosane may be present in complex mixtures, such as products from chemical synthesis or environmental samples. One-dimensional gas chromatography may not provide sufficient resolution to separate it from other structurally similar compounds or matrix interferences. gcms.czazom.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two columns with different stationary phases connected by a modulator. labrulez.com The entire sample effluent from the first column is subjected to separation on the second, short column. This results in a structured two-dimensional chromatogram with greatly increased peak capacity and resolution. gcms.cz

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the system provides high-speed data acquisition, which is necessary to capture the very narrow peaks produced by the second-dimension column. nih.gov GC×GC-TOFMS allows for the separation of 1-bromononacosane from complex matrices and provides high-quality mass spectra for confident identification, even for trace-level components. azom.comnih.gov The structured nature of the 2D chromatogram, where chemically similar compounds elute in specific regions, further aids in the identification process. gcms.cz

Isotopic Analysis in Mechanistic and Environmental Fate Studies (e.g., Compound-Specific Isotope Analysis via GC/C/IRMS and GC/MC/ICPMS)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the sources, transformation pathways, and environmental fate of organic compounds, including halogenated hydrocarbons. tandfonline.comitrcweb.orgfrtr.gov This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) within an individual compound. gdut.edu.cn

During chemical or biological degradation reactions, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, leading to an enrichment of the heavier isotope in the remaining reactant pool. This phenomenon, known as the kinetic isotope effect, provides valuable information about the reaction mechanism. tandfonline.com

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This technique is used to measure carbon isotope ratios (δ¹³C). The effluent from the GC is passed through a combustion reactor to convert the organic compounds to CO₂, which is then analyzed by an isotope ratio mass spectrometer. gdut.edu.cnucdavis.edu By tracking changes in the δ¹³C value of 1-bromononacosane, one can determine the extent of its degradation in environmental or laboratory systems.

Gas Chromatography/Multi-Collector/Inductively Coupled Plasma Mass Spectrometry (GC/MC/ICPMS): This advanced technique allows for the precise measurement of bromine stable isotope ratios (δ⁸¹Br). gdut.edu.cn The GC separates the compounds, which are then introduced into an ICP torch that atomizes and ionizes them. The MC-ICPMS then measures the bromine isotope ratios with high precision. rsc.orgresearchgate.net Analyzing both carbon and bromine isotopes (a dual-isotope approach) provides more robust constraints on reaction mechanisms, as different degradation pathways can result in different patterns of isotopic fractionation for the two elements. tandfonline.com

Theoretical and Computational Chemistry Studies on 1 Bromononacosane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Bromononacosane. DFT methods, such as B3LYP, are commonly used for such analyses, often employing basis sets like 6-31G(d) or larger for improved accuracy. These calculations can reveal the distribution of electron density across the molecule, highlighting partial charges on atoms and predicting the polarity of bonds. For 1-Bromononacosane, DFT would likely indicate a partial positive charge on the carbon atom directly bonded to the bromine (C1) and a partial negative charge on the bromine atom, consistent with bromine's electronegativity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap can also be computed, offering insights into the molecule's electronic excitation potentials and potential for charge transfer.

Furthermore, DFT is crucial for predicting the molecule's reactivity by calculating activation energies for various reaction pathways. For 1-Bromononacosane, this would typically involve modeling nucleophilic substitution (SN2) reactions at the C1 position. Studies on similar bromoalkanes suggest that the activation energy for SN2 reactions with nucleophiles like iodide (I⁻) or hydroxide (B78521) (OH⁻) can be computed, providing a quantitative measure of the molecule's susceptibility to these reactions. For instance, a typical SN2 reaction might involve a transition state where the nucleophile is approaching C1 as the C-Br bond stretches and breaks.

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Hypothetical) |

| Partial Charge on C1 | +0.25 e | DFT/B3LYP/6-31G(d) |

| Partial Charge on Br | -0.28 e | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.5 eV | DFT/B3LYP/6-31G(d) |

| Activation Energy (SN2 with I⁻) | 15.2 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Phenomena (e.g., Self-Assembly of Monolayers)

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of 1-Bromononacosane, particularly its conformational flexibility and its interactions at interfaces, such as in self-assembled monolayers (SAMs). Using established force fields like GAFF (Generalized Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), MD can capture the inherent flexibility of the long nonacosane (B1205549) chain. In bulk, the molecule is expected to predominantly adopt extended, zig-zag conformations to maximize van der Waals interactions. However, at interfaces, or in confined environments, more coiled or kinked conformations may become significant.

MD simulations are also vital for understanding interfacial phenomena. For example, simulating 1-Bromononacosane molecules on a substrate (like graphite (B72142) or a metal surface) can reveal how they self-assemble into monolayers. The terminal bromine atom can influence the packing density, orientation, and ordering of the alkyl chains. Studies on similar systems suggest that the bromine atom can affect the tilt angle of the chains relative to the surface and potentially influence the formation of ordered lamellar structures or herringbone patterns, similar to observations made for shorter bromoalkanes columbia.eduacs.org. The simulations can provide quantitative data on order parameters and diffusion coefficients, characterizing the dynamic state of the monolayer.

| Property | Simulated Value (Hypothetical) | Force Field/Conditions (Hypothetical) |

| Average Tilt Angle (vs. surface normal) | 35° | GAFF/Gold Surface/300 K |

| C-H Bond Order Parameter (Sz) | 0.85 | OPLS-AA/Graphite Surface/300 K |

| Lateral Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | GAFF/Gold Surface/300 K |

Reaction Pathway Modeling and Transition State Analysis for Nucleophilic and Elimination Reactions

Detailed computational modeling can dissect the mechanisms of reactions involving 1-Bromononacosane, such as nucleophilic substitution (SN2) and elimination (E2) reactions. For SN2 reactions, computational chemistry can map out the entire reaction pathway, identifying the transition state (TS) structure. This TS would typically feature a trigonal bipyramidal arrangement around the C1 carbon, with the incoming nucleophile and the departing bromide ion occupying the apical positions. Calculations can yield the energy barrier associated with this TS, which directly correlates with the reaction rate.

For elimination reactions, particularly E2, the modeling would focus on the concerted process involving the abstraction of a proton from the beta-carbon (C2) by a base, coupled with the simultaneous departure of the bromide ion from C1. The transition state for E2 elimination would likely exhibit a planar arrangement of the involved atoms (H-C2-C1-Br) and a specific energy barrier. Analysis of these pathways allows for a comparison of the relative rates and selectivities of different reaction types under various conditions.

| Reaction Type | Nucleophile/Base | Transition State Energy Barrier (kcal/mol) (Hypothetical) | Key TS Bond Lengths (Å) (Hypothetical) |

| SN2 | I⁻ | 15.2 | C1-I: 2.20, C1-Br: 2.50 |

| E2 (with strong base) | t-BuO⁻ | 18.5 | C2-H: 1.30, C1-Br: 2.60 |

Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods are indispensable for predicting the spectroscopic signatures of 1-Bromononacosane, aiding in its identification and characterization. Infrared (IR) spectroscopy can be simulated to identify characteristic vibrational frequencies. For 1-Bromononacosane, expected IR absorptions would include strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, C-C stretching modes, and a C-Br stretching vibration, typically found in the lower frequency fingerprint region (around 500-700 cm⁻¹), though its exact position can vary. DFT calculations can provide precise frequencies and intensities for these modes, often requiring scaling factors to match experimental values due to inherent approximations nih.govresearchgate.netrsc.orgacs.orgcrystalsolutions.eudcu.ieopenmopac.net.

Nuclear Magnetic Resonance (NMR) spectroscopy predictions are also feasible. ¹H NMR would show signals for the various types of protons in the molecule. The methylene (B1212753) protons adjacent to the bromine (CH₂Br) are expected to resonate at a significantly downfield chemical shift due to the electron-withdrawing effect of bromine. The internal methylene protons (CH₂) would appear in a characteristic aliphatic region, and the terminal methyl group protons (CH₃) would also have their distinct chemical shifts. ¹³C NMR would similarly predict distinct signals for the C1 carbon (adjacent to Br) and the other carbons in the chain.

| Spectroscopic Technique | Predicted Parameter | Predicted Value (Hypothetical) | Method (Hypothetical) |

| IR Spectroscopy | C-H Stretching (asymmetric) | 2958 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| IR Spectroscopy | C-Br Stretching | 540 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| ¹H NMR Spectroscopy | Chemical Shift (CH₂Br) | 3.45 ppm | DFT/B3LYP/6-311+G(d,p) |

| ¹³C NMR Spectroscopy | Chemical Shift (C1) | 45.0 ppm | DFT/B3LYP/6-311+G(d,p) |

Development of Force Fields and Computational Models for Long-Chain Halogenated Alkanes

The accurate simulation of long-chain molecules like 1-Bromononacosane requires the development and refinement of molecular force fields. These force fields are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms. Developing force fields for long-chain halogenated alkanes involves challenges in capturing both the van der Waals interactions of the extensive alkyl chain and the specific electronic and steric effects of the terminal bromine atom researchgate.netacs.orgacs.orgacs.orgnih.govnih.govresearchgate.netethz.chethz.chbiorxiv.orgtandfonline.comresearchgate.net.

Parameterization typically involves fitting to experimental data, such as densities, enthalpies of vaporization, and surface tensions, or to high-level quantum chemical calculations. For 1-Bromononacosane, specific parameters for the C-Br bond (e.g., equilibrium bond length, force constant, torsional potentials) and the Lennard-Jones parameters for bromine would need to be derived or adapted from existing force fields for similar molecules. The development of polarizable force fields, which account for the induced dipole moments of atoms and molecules, can offer improved accuracy, especially for systems with significant electronic interactions, though they come with higher computational costs researchgate.netnih.govresearchgate.netnih.gov. Computational models also need to consider the choice between united-atom (UA) and all-atom (AA) representations, with UA models offering computational efficiency for long chains at the cost of some detail acs.orgacs.orgnih.govresearchgate.net.

| Force Field Component | Parameter Type | Value (Hypothetical) | Source/Method (Hypothetical) |

| C-Br Bond | Equilibrium Length (Å) | 1.95 | QM fitting/GAFF extension |

| C-Br Bond | Force Constant (N/m) | 250 | QM fitting/GAFF extension |

| Bromine Atom (Br) | Lennard-Jones ε (kJ/mol) | 0.80 | QM fitting/GAFF extension |

| Bromine Atom (Br) | Lennard-Jones σ (Å) | 3.80 | QM fitting/GAFF extension |

Applications of 1 Bromononacosane in Advanced Chemical Synthesis and Materials Science

Development of Specialized Organic Reagents and Ligands Incorporating Long-Chain Alkyl Bromide Moieties

Long-chain alkyl bromides, including 1-bromononacosane, serve as valuable precursors for synthesizing a variety of specialized organic reagents and ligands. The terminal bromide functionality is amenable to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the long hydrocarbon chain. This is particularly useful in creating molecules with amphiphilic properties or those designed for specific surface interactions.

For instance, reactions with phosphines can lead to the formation of phosphonium (B103445) salts, which can act as phase-transfer catalysts or as precursors for Wittig reagents. Similarly, reaction with amines can yield long-chain amines or quaternary ammonium (B1175870) salts, useful as surfactants or as building blocks for more complex supramolecular structures. The incorporation of the nonacosyl (C29H61) chain imparts significant lipophilicity and can influence the solubility, self-assembly behavior, and steric properties of the resulting reagents or ligands.

While direct literature detailing the synthesis of specific reagents solely from 1-bromononacosane is limited, the general principles of long-chain alkyl bromide chemistry apply. For example, the synthesis of phosphinic acids from red phosphorus and alkyl bromides has been reported, where long-chain n-alkyl-H-phosphinic acids (C4-C18) are used to stabilize nanoparticles, modify metal surfaces, and act as co-catalysts in metal complex catalysis researchgate.net. These phosphinic acids can be further derivatized, for example, by chemoselective alkylation with other alkyl bromides to form alkyl-H-phosphinates researchgate.net. This illustrates how long-chain alkyl bromides are integrated into synthetic pathways to create functional materials and catalytic components. The nonacosyl chain of 1-bromononacosane would similarly contribute to such functionalities, enhancing solubility in nonpolar media or providing a significant hydrophobic tail.

Table 1: General Reactivity of Long-Chain Alkyl Bromides in Reagent Synthesis

| Reaction Type | Reactant Example | Product Class | Potential Application Areas |

| Nucleophilic Substitution | Amines | Long-chain amines, Quats | Surfactants, phase-transfer catalysts, ionic liquids |

| Nucleophilic Substitution | Phosphines | Phosphonium salts | Wittig reagents, catalysts, ligands |

| Nucleophilic Substitution | Thiols | Long-chain thioethers | Ligands, functional materials |

| Grignard Formation | Magnesium | Long-chain Grignard reagent | Organometallic synthesis, C-C bond formation |

Integration into Metathesis Reactions for Diverse Chemical Transformations

Olefin metathesis, a powerful catalytic reaction for forming carbon-carbon double bonds, can utilize various substrates, including olefins. While 1-bromononacosane itself is not an olefin, its derivatives or related long-chain compounds are relevant in this field, particularly in the synthesis of advanced materials like specialized lubricants.

Research into olefin metathesis has demonstrated its capability in synthesizing molecularly defined lubricants from branched terminal olefins. This process involves metathesis followed by hydrogenation of the internal olefin products chemrxiv.org. While specific examples of 1-bromononacosane being directly used as a substrate in metathesis are not extensively documented, the broader class of long-chain olefins is actively studied. For instance, catalysts like cationic Mo imido NHC alkylidenes (both molecular and silica-supported) show notable activity and selectivity in the metathesis of linear alpha-olefins from 1-octene (B94956) to 1-eicosene, indicating the feasibility of metathesis for long-chain olefins researchgate.net. This suggests that if 1-bromononacosane were converted into a corresponding long-chain alkene, it could potentially be employed in such metathesis processes.

Furthermore, the decomposition of long-chain olefins to propylene (B89431) via isomerization-metathesis using ruthenium catalysts has been explored researchgate.net. This process highlights the utility of metathesis in breaking down large hydrocarbon chains into smaller, valuable molecules. While this work focuses on olefins, the underlying principle of manipulating long hydrocarbon chains through metathesis is relevant.

The synthesis of long-chain alkyl and alkenyl bromides themselves can be achieved through reactions of methane-sulfonates with magnesium bromide, yielding quantitative yields without cis-trans isomerization of double bonds nih.govresearchgate.net. This method underscores the chemical pathways available for preparing long-chain brominated compounds, which could then be further functionalized or potentially converted into olefinic species for metathesis applications.

Table 2: Relevance of Long-Chain Hydrocarbons in Metathesis for Lubricant Synthesis

| Substrate Type (General) | Reaction Type | Catalyst Type (Example) | Product Type (General) | Key Outcome/Application |

| Linear α-olefins | Olefin Metathesis | Mo-based catalysts | Internal olefins | Synthesis of molecularly defined lubricants chemrxiv.orgresearchgate.net |

| Branched α-olefins | Olefin Metathesis | Mo-based catalysts | Highly branched alkanes | Lubricant base oils with favorable properties chemrxiv.org |

| Long-chain olefins | Isomerization-Metathesis | Ru-based catalysts | Propylene | Catalytic degradation of polymers into chemical feedstocks researchgate.net |

The chemical compound 1-bromononacosane is a member of the alkyl bromide family, which can be synthesized through various methods, including the reaction of methane-sulfonates with magnesium bromide nih.govresearchgate.net. The general utility of long-chain alkyl bromides extends to their use as reagents in organic synthesis for forming long-chain alkyl compounds faluckinternational.com. While specific applications of 1-bromononacosane in metathesis are not widely detailed, its structural features suggest potential roles in areas where long hydrocarbon chains are modified or incorporated into larger structures.

Environmental Behavior and Degradation Pathways in Academic Contexts

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical breakdown of a compound without the involvement of living organisms. For 1-bromononacosane, these pathways are primarily photolytic, hydrolytic, and atmospheric oxidation processes.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. Alkyl halides can undergo photolysis when exposed to ultraviolet (UV) radiation, leading to the cleavage of the carbon-halogen bond. purdue.eduyoutube.com For 1-bromononacosane, this would involve the breaking of the carbon-bromine (C-Br) bond to form a nonacosyl radical and a bromine radical.

While specific quantum yields for 1-bromononacosane are not documented, studies on other alkyl bromides indicate that the efficiency of this process is dependent on the wavelength of light and the surrounding medium. researchgate.net The energy of the UV photon must be sufficient to overcome the bond dissociation energy of the C-Br bond.

Table 1: Representative Photodissociation Data for Simple Alkyl Bromides

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Bromoethane (B45996) | 254 | ~1 | General Knowledge |

| 1-Bromopropane | 254 | ~1 | General Knowledge |

Note: This table provides illustrative data for short-chain alkyl bromides to demonstrate the principle of photolytic degradation. Specific data for 1-bromononacosane is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For primary haloalkanes like 1-bromononacosane, hydrolysis typically proceeds via a nucleophilic substitution (SN2) mechanism, where a hydroxide (B78521) ion (OH⁻) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the corresponding alcohol, 1-nonacosanol (B104473). youtube.com

The rate of hydrolysis for haloalkanes is influenced by the strength of the carbon-halogen bond. savemyexams.com The C-Br bond is weaker than the C-Cl and C-F bonds, making bromoalkanes generally more susceptible to hydrolysis than their chloro- and fluoro- counterparts. However, the very low water solubility of a long-chain compound like 1-bromononacosane would be a significant limiting factor for its hydrolysis in aqueous environments.

Table 2: General Reactivity Trends for Hydrolysis of Primary Haloalkanes

| Haloalkane (R-X) | Relative Rate of Hydrolysis |

| R-I | Fastest |

| R-Br | Intermediate |

| R-Cl | Slow |

| R-F | Slowest |

Note: This table illustrates the general trend in hydrolysis rates for primary haloalkanes based on the identity of the halogen. Actual rates for 1-bromononacosane would be extremely low due to its hydrophobicity.

Once volatilized into the atmosphere, which is expected to be a minor transport pathway for a compound with such a high molecular weight, 1-bromononacosane would be subject to oxidation. The primary atmospheric oxidant is the hydroxyl radical (•OH). The reaction is initiated by the abstraction of a hydrogen atom from the alkyl chain, leading to the formation of an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to form a variety of oxygenated byproducts, including aldehydes, ketones, and carboxylic acids. nih.gov

Studies on the atmospheric oxidation of bromoethane suggest that hydrogen abstraction from the carbon adjacent to the bromine is the most favored pathway. nih.gov By analogy, for 1-bromononacosane, this would lead to the formation of brominated carbonyl compounds.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is considered the principal degradation pathway for long-chain alkanes and their derivatives in soil and aquatic environments.

The biodegradation of 1-bromononacosane would likely proceed through two main stages: the cleavage of the C-Br bond (dehalogenation) and the breakdown of the long alkyl chain. Many bacterial species, particularly those from the genus Pseudomonas, are known to degrade long-chain alkanes. nih.govnih.govglobalsciencebooks.info

The initial step in the degradation of the alkyl chain is typically an oxidation reaction catalyzed by an alkane hydroxylase enzyme, which introduces a hydroxyl group at the terminal carbon. The resulting alcohol is then further oxidized to an aldehyde and a carboxylic acid. The fatty acid then enters the β-oxidation pathway, where it is broken down into two-carbon units in the form of acetyl-CoA.

The presence of the bromine atom can be addressed by dehalogenase enzymes, which catalyze the cleavage of the C-Br bond. Some Pseudomonas strains have been shown to degrade bromoalkanes.

Table 3: Examples of Pseudomonas Strains with Long-Chain Alkane Degradation Capabilities

| Strain | Substrate Range | Reference |

| Pseudomonas aeruginosa SJTD-1 | C12-C30 | nih.gov |

| Pseudomonas frederiksbergensis | C10-C22 | globalsciencebooks.info |

Note: This table provides examples of Pseudomonas strains capable of degrading long-chain alkanes, suggesting a potential for the biodegradation of the alkyl chain of 1-bromononacosane.

The key enzymes involved in the initial steps of 1-bromononacosane biodegradation would be alkane hydroxylases and dehalogenases. Alkane hydroxylases initiate the breakdown of the long alkyl chain. nih.gov

Dehalogenases are a diverse group of enzymes that can cleave carbon-halogen bonds through various mechanisms, including hydrolytic, reductive, and oxidative pathways. nih.govepa.gov Hydrolytic dehalogenases are commonly involved in the aerobic degradation of haloalkanes, replacing the halogen with a hydroxyl group from water. This detoxification step converts the haloalkane into a more biodegradable alcohol.

The efficiency of these enzymatic processes for 1-bromononacosane would depend on factors such as the bioavailability of the substrate and the specific enzymatic machinery of the microorganisms present in a given environment.

Environmental Persistence and Transformation Products Research in Various Media

The environmental persistence of a chemical compound is determined by its resistance to degradation processes. For long-chain bromoalkanes like Nonacosane (B1205549), 1-bromo-, persistence is influenced by factors such as its low water solubility, high hydrophobicity, and the stability of the carbon-bromine bond.

Abiotic Degradation: Abiotic degradation pathways for halogenated alkanes include hydrolysis and photolysis. researchgate.net Hydrolysis, the reaction with water, is generally a slow process for long-chain alkyl halides. researchgate.net The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature. Photolysis, or degradation by light, is another potential pathway, particularly in surface waters and the atmosphere. However, the extent to which Nonacosane, 1-bromo-, with its long alkyl chain, would be susceptible to photolytic degradation is not well-documented.

Biotic Degradation: Biodegradation by microorganisms is a significant pathway for the breakdown of alkanes in the environment. nih.gov Bacteria and fungi have been shown to degrade long-chain alkanes. nih.govresearchgate.net The degradation of halogenated alkanes can be more complex. Some microorganisms are capable of dehalogenation, a process that removes the halogen atom, which can be a critical first step in the breakdown of the molecule. researchgate.net The long alkyl chain of Nonacosane, 1-bromo- may be susceptible to microbial oxidation, potentially leading to the formation of brominated fatty acids and other metabolites.

Transformation Products: The degradation of bromoalkanes can lead to the formation of various transformation products. nih.govusgs.govwiley.com These products may have different chemical properties and environmental behaviors than the parent compound. nih.gov For instance, the microbial degradation of a bromoalkane could result in the formation of an alcohol through the replacement of the bromine atom with a hydroxyl group. researchgate.netwikipedia.org Further oxidation could lead to aldehydes, ketones, and carboxylic acids. It is important to consider the potential for these transformation products to be more persistent or mobile in the environment than Nonacosane, 1-bromo- itself. usgs.gov

Table 1: Potential Degradation Pathways and Transformation Products of Long-Chain Bromoalkanes

| Degradation Pathway | Description | Potential Transformation Products |

| Hydrolysis | Reaction with water, typically a slow process for long-chain alkyl halides. researchgate.net | Long-chain alcohol, Hydrobromic acid |

| Photolysis | Degradation induced by sunlight, primarily relevant in surface waters and the atmosphere. | Various smaller organic molecules |

| Microbial Oxidation | Initial attack on the alkyl chain by microorganisms. nih.gov | Brominated fatty acids, Brominated alcohols |

| Dehalogenation | Microbial removal of the bromine atom. researchgate.net | Nonacosane, Bromide ions |

This table is based on general principles of organic chemistry and environmental degradation of analogous compounds, as specific data for Nonacosane, 1-bromo- is limited.

Bioaccumulation Potential in Academic Models (excluding human data)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The bioaccumulation potential of a compound is often related to its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Kow).

Due to its long alkyl chain, Nonacosane, 1-bromo- is expected to be highly hydrophobic and have a high log Kow value. This suggests a strong tendency to partition from water into the fatty tissues of aquatic and terrestrial organisms. nih.gov Research on other long-chain halogenated compounds, such as long-chain chlorinated paraffins (LCCPs), has demonstrated their potential for bioaccumulation in wildlife. service.gov.ukacs.orgacs.org

The bioaccumulation of highly hydrophobic substances can be influenced by various factors, including the organism's metabolism, feeding habits, and the bioavailability of the chemical in the environment. nih.gov While the large molecular size of Nonacosane, 1-bromo- might slightly limit its uptake across biological membranes, its high lipophilicity is a dominant factor suggesting a significant potential for bioaccumulation in organisms. service.gov.uk

Table 2: Estimated Physicochemical Properties and Bioaccumulation Potential of Long-Chain Halogenated Alkanes

| Compound Class | Carbon Chain Length | Log Kow (estimated) | Bioaccumulation Potential |

| Long-Chain Bromoalkanes | > C16 | > 8 | High |

| Long-Chain Chlorinated Paraffins (LCCPs) | C18-C30 | 8.8 - 13.9 | High service.gov.ukacs.org |

This table presents estimated values and data from analogous compounds to infer the likely properties of Nonacosane, 1-bromo-.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The traditional paradigm of chemical research, which relies heavily on experimental trial-and-error, is often resource-intensive and time-consuming. chemcopilot.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, particularly for complex molecules like 1-bromononacosane. chemcopilot.com

Beyond reaction prediction, AI is a powerful tool for de novo material design. By learning the relationships between molecular structure and material properties, ML models can predict the characteristics of polymers or self-assembled materials incorporating the 1-bromononacosane scaffold. This allows researchers to computationally screen for materials with desired properties—such as specific thermal conductivities, hydrophobicities, or self-assembly behaviors—before committing to laboratory synthesis. eurekalert.org

| Aspect | Traditional Method | AI/ML-Integrated Approach |

|---|---|---|

| Reaction Outcome Prediction | Based on mechanistic intuition, literature precedent, and extensive experimental screening. | Predicts yields, side products, and optimal conditions by learning from large reaction databases. chemcopilot.comchemai.io |

| Synthesis Route Design | Manual retrosynthetic analysis, often limited by individual expertise. | Automated retrosynthesis planning, suggesting novel and more efficient pathways. chemcopilot.com |

| Material Discovery | Synthesize-and-test cycle, which is often slow and resource-intensive. | Computational screening of virtual compounds to identify candidates with target properties. eurekalert.org |

| Process Optimization | One-factor-at-a-time experimentation to optimize reaction variables. | Multi-parameter optimization using algorithms to rapidly identify the best reaction conditions. chemai.io |

Sustainable Synthesis and Degradation Strategies for Halogenated Hydrocarbons

The environmental persistence and potential for bioaccumulation of some halogenated hydrocarbons necessitate a shift towards greener chemical practices. sustainability-directory.comliverpooluniversitypress.co.uk Future research concerning 1-bromononacosane and related compounds will focus on the entire lifecycle, from sustainable synthesis to environmentally benign degradation.

Sustainable synthesis, or "green chemistry," aims to reduce or eliminate the use of hazardous substances. sustainability-directory.com For long-chain bromoalkanes, this involves exploring alternatives to traditional bromination methods that may use harsh reagents. Potential avenues include biocatalysis, where halogenating enzymes could be engineered for the specific synthesis of 1-bromononacosane, and the use of greener brominating agents and solvent-free reaction conditions. acs.org Another key strategy is the development of catalytic processes that improve atom economy and reduce waste, such as recycling hydrogen bromide (HBr) generated during dehydrobromination reactions. researchgate.net

On the other end of the lifecycle, developing effective degradation strategies is crucial. While the long alkyl chain of 1-bromononacosane suggests low water solubility and potential persistence, research into the microbial degradation of long-chain alkanes and their derivatives offers a promising path forward. nih.govnih.gov Future work could involve identifying or engineering microorganisms capable of metabolizing long-chain bromoalkanes, potentially through pathways that cleave the carbon-bromine bond and subsequently break down the hydrocarbon chain. Chemical recycling, where the molecule is broken down into valuable precursors, also presents a viable strategy for a circular chemical economy. researchgate.net

Development of Advanced Materials Incorporating Long-Chain Bromoalkane Scaffolds with Tunable Properties

The unique bifunctional nature of 1-bromononacosane—a long, hydrophobic alkyl chain coupled with a reactive bromide terminal—makes it an attractive building block for advanced materials with tailored properties. The C29 alkyl chain can induce self-assembly through van der Waals interactions, while the bromide group serves as a versatile handle for further chemical modification.

A promising area of research is the formation of complex, ordered structures through cocrystallization. For example, long-chain bromoalkanes have been shown to cocrystallize with specific ionic liquids to form unique, lipid-like bilayer structures. rsc.org In these materials, the alkyl chains pack together to maximize hydrophobic interactions, while the bromo- headgroups interact with the ionic liquid components. By varying the length of the alkyl chain (e.g., using 1-bromononacosane) or the structure of the ionic liquid, the packing and, consequently, the material's properties can be precisely tuned. rsc.org

Furthermore, 1-bromononacosane can be used as a precursor for functional polymers and surfaces. It can be grafted onto polymer backbones to impart hydrophobicity or serve as an initiator for certain types of polymerization. Its reaction with amines can produce very long-chain quaternary ammonium (B1175870) salts, a class of compounds used as phase-transfer catalysts, fabric softeners, and antimicrobial agents. wikipedia.org The ability to form self-assembled monolayers (SAMs) on various substrates also opens up possibilities for modifying surface properties, such as wettability and adhesion.

| Material Class | Key Structural Feature | Tunable Properties | Potential Applications |

|---|---|---|---|

| Ionic Liquid Cocrystals | Self-assembled lipid-like bilayers. rsc.org | Interlayer spacing, thermal stability, phase behavior. | Drug delivery systems, nanoscale reactors, ordered thin films. |

| Functionalized Polymers | Long alkyl side chains grafted onto a polymer backbone. | Hydrophobicity, solubility, melt viscosity, thermal properties. | Specialty plastics, coatings, high-performance lubricants. |

| Quaternary Ammonium Salts | Cationic headgroup with a C29 alkyl tail. | Surfactant properties (critical micelle concentration), antimicrobial activity. wikipedia.org | Disinfectants, phase-transfer catalysts, antistatic agents. |

| Self-Assembled Monolayers (SAMs) | Anchoring of the bromo- group to a surface with oriented alkyl chains. | Surface energy, wettability, friction, corrosion resistance. | Anti-fouling coatings, functionalized sensors, molecular electronics. |

Novel Spectroscopic and Imaging Approaches for In Situ Characterization of Reaction Intermediates

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Reactions involving organometallic intermediates, such as the Grignard reagents formed from 1-bromononacosane, are notoriously complex and sensitive to reaction conditions. mt.com Traditional analytical methods, which analyze the reaction mixture after quenching, often fail to capture the transient, highly reactive species that dictate the reaction pathway.

The development of novel in situ spectroscopic and imaging techniques is a key trend to address this challenge. Techniques like ReactIR (in situ Fourier Transform Infrared spectroscopy) allow for the real-time monitoring of the concentrations of reactants, products, and key intermediates throughout a reaction. mt.com This provides invaluable kinetic and mechanistic data. For the formation of nonacosylmagnesium bromide from 1-bromononacosane, in situ spectroscopy could track the consumption of the bromoalkane and the appearance of the Grignard reagent, helping to identify the initiation point and monitor for side reactions. mt.comvapourtec.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry techniques are also being adapted for real-time analysis, particularly within continuous flow chemistry setups. researchgate.net Flow chemistry provides excellent control over reaction parameters and enhances safety, making it ideal for studying sensitive organometallic reagents. vapourtec.com Coupling these analytical methods directly to a flow reactor could enable the detection and characterization of short-lived intermediates in the reactions of 1-bromononacosane, providing a level of mechanistic detail that is unattainable with conventional batch chemistry. fraunhofer.de

Exploration of Long-Chain Bromoalkanes in Niche Chemical Transformations

Beyond their use in advanced materials, long-chain bromoalkanes like 1-bromononacosane are valuable intermediates for the synthesis of complex organic molecules. Their long alkyl chain can be a crucial structural element in specialty chemicals where properties like high lipophilicity or specific chain length are required.

One area of exploration is in the synthesis of very long-chain and structurally complex alkanes, which can serve as geochemical standards or as models for biological lipids. oup.com Synthetic strategies can employ 1-bromononacosane in coupling reactions (e.g., with organocuprates or via Grignard reagents) to build even larger molecular frameworks. For example, a facile three-step synthesis has been developed for high-molecular-weight alkanes that uses 1-bromoalkanes as key building blocks for bisalkylation of a bis(dithianyl)alkane intermediate. oup.com

Another niche application lies in the functionalization of aromatic systems. In reactions such as the Friedel-Crafts alkylation, 1-bromononacosane could be used to introduce a long C29 chain onto an aromatic ring, producing long-chain alkylbenzenes. These molecules are precursors to linear alkylbenzene sulfonates, a major class of surfactants, and their unique structure could offer novel properties for detergent applications. nih.gov Furthermore, in metal-catalyzed cross-coupling reactions, the bromide group can be replaced with a wide variety of other functional groups, making 1-bromononacosane a versatile starting point for the synthesis of highly specialized, high-molecular-weight organic compounds. researchgate.net

Q & A

Q. What are the established synthesis routes and characterization methods for 1-bromo-nonacosane in academic research?

Synthesis typically involves bromination of nonacosane using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Characterization requires gas chromatography-mass spectrometry (GC/MS) for purity validation and structural confirmation, with parameters such as column type (e.g., DB-5MS), carrier gas flow rate (1.2 mL/min), and ionization mode (EI at 70 eV) critical for reproducibility . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the bromine substitution position. Researchers must report retention indices, spectral matches to reference libraries, and impurity thresholds (<0.1%) to ensure methodological rigor .

Q. How should researchers address conflicting hazard classifications for 1-bromo-nonacosane across safety data sheets (SDS)?

Discrepancies arise from regional regulatory frameworks (e.g., OSHA HCS vs. EU CLP). For example, Indagoo’s SDS classifies nonacosane derivatives as acutely toxic (H302) and a respiratory irritant (H335) , while Larodan’s SDS deems nonacosane non-hazardous . To resolve this, researchers should:

- Cross-reference SDS against original experimental toxicity data (e.g., LD₅₀ values).

- Conduct in vitro assays (e.g., Ames test for mutagenicity) if gaps exist.

- Adopt the precautionary principle: use fume hoods, gloves (nitrile), and respiratory protection (FFP2 masks) during handling .

Q. What analytical techniques are recommended for quantifying 1-bromo-nonacosane in complex matrices?

Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) paired with GC/MS is optimal. Key parameters include:

| Parameter | GC/MS Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm) | High-resolution separation |

| Oven Program | 50°C → 320°C at 10°C/min | Volatility management |

| Detection Limit | 0.01 ppm | Trace-level quantification |

| Internal Standard | Deuterated analogs | Correct matrix effects |

Calibration curves (R² > 0.995) and recovery rates (85–115%) must be validated .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., melting point) of 1-bromo-nonacosane?

Reported melting points vary due to polymorphism or impurities. To resolve this:

Q. What experimental design considerations are critical for studying 1-bromo-nonacosane’s reactivity in cross-coupling reactions?

- Catalyst Selection : Screen palladium (Pd) complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, THF) for solubility and reaction kinetics.

- Byproduct Analysis : Use high-resolution MS to identify halogenated intermediates, which may inhibit catalysis .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to optimize temperature and time .

Q. How can researchers validate the ecological impact of 1-bromo-nonacosane when existing SDS lack ecotoxicity data?

- Tiered Testing : Start with OECD 201 (algal growth inhibition) and Daphnia magna acute toxicity tests (OECD 202).

- Bioaccumulation Modeling : Use log Kow values (predicted via EPI Suite) to estimate biomagnification potential.

- Microcosm Studies : Simulate environmental degradation under UV exposure and aerobic/anaerobic conditions .

Q. What strategies mitigate challenges in reproducing spectral data (e.g., NMR, IR) for 1-bromo-nonacosane?

- Standardized Protocols : Adopt identical NMR solvents (CDCl₃) and shimming procedures.

- Reference Libraries : Compare IR spectra against NIST Chemistry WebBook entries, noting instrument-specific artifacts .

- Collaborative Validation : Share raw spectral files via platforms like Zenodo for peer verification .

Methodological Guidance

Q. How should researchers formulate hypotheses about 1-bromo-nonacosane’s biological activity?

- Structure-Activity Relationships (SAR) : Map bromine’s electronegativity against membrane permeability using computational tools (e.g., Molinspiration).

- High-Throughput Screening (HTS) : Test against target enzymes (e.g., cytochrome P450) to identify inhibitory effects .

What frameworks ensure research questions align with analytical goals?

- PICO Framework : Define Population (e.g., reaction mixtures), Intervention (e.g., catalytic conditions), Comparison (e.g., unbrominated analogs), Outcome (e.g., yield).

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (understudied halogenation effects), and Relevant (applications in material science) .

Data Contradiction Analysis

Q. How to address conflicting purity claims (e.g., 99% vs. 99.9%) in commercial 1-bromo-nonacosane samples?

- Third-Party Verification : Engage accredited labs (ISO 17025) for GC/MS reanalysis.

- Batch Comparison : Request certificates of analysis (CoA) from suppliers, ensuring traceability to SI units .

- Internal Calibration : Use certified reference materials (CRMs) to validate in-house instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.